5-Bromo-4-fluoro-2-methoxyphenol
CAS No.:
Cat. No.: VC18581420
Molecular Formula: C7H6BrFO2
Molecular Weight: 221.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6BrFO2 |
|---|---|
| Molecular Weight | 221.02 g/mol |
| IUPAC Name | 5-bromo-4-fluoro-2-methoxyphenol |
| Standard InChI | InChI=1S/C7H6BrFO2/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,10H,1H3 |
| Standard InChI Key | NLRBXUYTIBIVHF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1O)Br)F |
Introduction
5-Bromo-4-fluoro-2-methoxyphenol is an organic compound belonging to the class of halogenated phenols. It features a phenolic structure with bromine and fluorine substituents, along with a methoxy group. This unique arrangement of substituents confers distinct chemical reactivity and potential biological activities, making it a compound of interest in medicinal chemistry and organic synthesis. The molecular formula of 5-Bromo-4-fluoro-2-methoxyphenol is C7H6BrFO2, and its CAS number is 1364606-67-6 .
Synthesis and Industrial Production
The synthesis of 5-Bromo-4-fluoro-2-methoxyphenol typically involves a multi-step process, often starting with o-methoxyphenol as the starting material. In industrial settings, these laboratory methods are scaled up using continuous flow reactors and optimized reaction conditions to enhance yield and efficiency.
Chemical Reactions and Mechanisms
5-Bromo-4-fluoro-2-methoxyphenol can undergo various chemical reactions due to its functional groups. Common reagents used in these reactions include those that facilitate substitution, addition, or coupling reactions. The mechanism of action involves interactions facilitated by its functional groups, which may modulate biological pathways, making it a candidate for further studies in medicinal chemistry.
Applications and Research Findings
This compound has several scientific applications due to its unique properties. It is primarily used in organic synthesis and has potential applications in medicinal chemistry. Studies indicate that compounds with similar structures can modulate pathways related to enzyme inhibition or activation, making them candidates for drug development.
Comparison with Similar Compounds
While 5-Bromo-4-fluoro-2-methoxyphenol shares structural similarities with other halogenated phenols, such as 4-Bromo-5-fluoro-2-methoxyphenol, its unique arrangement of substituents influences its reactivity patterns significantly. For example, 4-Bromo-5-fluoro-2-methoxyphenol has a molecular weight of 221.02 g/mol and a CAS number of 886510-25-4 .
| Compound Name | Molecular Formula | CAS Number | Unique Features |
|---|---|---|---|
| 5-Bromo-4-fluoro-2-methoxyphenol | C7H6BrFO2 | 1364606-67-6 | Bromine and fluorine in positions 5 and 4, respectively |
| 4-Bromo-5-fluoro-2-methoxyphenol | C7H6BrFO2 | 886510-25-4 | Bromine and fluorine in positions 4 and 5, respectively |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume